Pranidipine - 99522-79-9

Pranidipine

Catalog Number: EVT-279656
CAS Number: 99522-79-9
Molecular Formula: C25H24N2O6
Molecular Weight: 448.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Pranidipine (CAS 99522-79-9, OPC-13340) is a synthetic organic compound belonging to the class of 1,4-dihydropyridines (DHPs) [, , , ]. Specifically, it is classified as a long-acting calcium channel blocker [, , , , , , ]. Within the realm of scientific research, Pranidipine serves as a valuable tool for investigating cardiovascular physiology, particularly the role of calcium channels in vascular smooth muscle and cardiac function [, , , , , , , , , , , , , , , ].

Amlodipine

  • Compound Description: Amlodipine is a long-acting calcium channel blocker commonly used to treat hypertension. It belongs to the dihydropyridine class. [, , , ]

Nifedipine

  • Compound Description: Nifedipine is a dihydropyridine calcium channel blocker used to treat hypertension and angina. It acts primarily on vascular smooth muscle cells, causing vasodilation. [, , , , ]

Nicardipine

  • Compound Description: Nicardipine is a dihydropyridine calcium channel blocker that inhibits calcium influx into vascular smooth muscle and cardiac muscle, leading to vasodilation. [, , , ]
  • Relevance: Nicardipine, similar to Pranidipine, belongs to the dihydropyridine class of calcium channel blockers and shares comparable pharmacological effects. Research often compares the efficacy, safety, and pharmacokinetic properties of these agents. Pranidipine and Nicardipine have been investigated for their potential in treating cardiovascular conditions such as hypertension and angina, with studies suggesting distinct advantages and disadvantages for each drug. [, , , ]

Nitroglycerin

  • Compound Description: Nitroglycerin is a vasodilator that works by releasing nitric oxide (NO) in the body. NO is a potent vasodilator that relaxes smooth muscle in blood vessels, increasing blood flow and oxygen supply to the heart. []
  • Relevance: While not structurally related to Pranidipine, nitroglycerin plays a crucial role in understanding the pharmacological effects of Pranidipine on NO-mediated vasorelaxation. Studies have shown that Pranidipine can prolong the vasodilatory effects of NO, suggesting a potential synergistic effect. This synergistic action is thought to contribute to the long-lasting antihypertensive effects of Pranidipine. []

Acetylcholine

  • Compound Description: Acetylcholine is a neurotransmitter that plays a vital role in the parasympathetic nervous system. It acts on muscarinic receptors in the endothelium, leading to the production of nitric oxide (NO), a potent vasodilator. [, ]
  • Relevance: While not a calcium channel blocker itself, acetylcholine is essential for understanding Pranidipine's effects on endothelium-dependent relaxation. Studies demonstrate that Pranidipine can prolong the vasodilation induced by acetylcholine, suggesting an enhancement of the endothelium-derived relaxing factor (EDRF) pathway. This enhancement of NO-mediated vasodilation contributes to the overall cardiovascular benefits of Pranidipine. [, ]

Endothelin-1

  • Compound Description: Endothelin-1 (ET-1) is a potent vasoconstrictor peptide produced by endothelial cells. It acts on ET receptors in vascular smooth muscle, leading to vasoconstriction and increased blood pressure. [, ]
  • Relevance: While having opposing effects to Pranidipine, ET-1 is crucial in evaluating the anti-ischemic properties of Pranidipine. Studies utilize ET-1 to induce vasoconstriction and mimic ischemic conditions. Results indicate that Pranidipine can effectively attenuate the detrimental effects of ET-1, protecting the heart from ischemia-induced damage. This protective effect highlights the therapeutic potential of Pranidipine in conditions involving vasoconstriction and impaired blood flow. [, ]

Diltiazem

  • Compound Description: Diltiazem is a non-dihydropyridine calcium channel blocker used to treat hypertension, angina, and certain heart rhythm disorders. It works by relaxing blood vessels and reducing the workload on the heart. []
  • Relevance: Diltiazem, despite belonging to a different class of calcium channel blockers, serves as a valuable comparator to Pranidipine in pharmacological studies. Both drugs aim to achieve similar therapeutic goals, but their mechanisms of action and pharmacological profiles may differ. Research involving Diltiazem and Pranidipine helps elucidate the distinct characteristics and potential advantages of each drug in treating cardiovascular diseases. []

Verapamil

  • Compound Description: Verapamil is a non-dihydropyridine calcium channel blocker primarily used to treat high blood pressure, severe angina, and certain heart rhythm disorders. It works by relaxing blood vessels to improve blood flow and reduce the workload on the heart. []
  • Relevance: Although Verapamil and Pranidipine belong to different classes of calcium channel blockers, comparing their pharmacological properties provides valuable insights. Both drugs share the therapeutic goal of managing cardiovascular conditions, but their specific mechanisms and selectivity for different calcium channels may vary. By comparing Pranidipine with Verapamil, researchers can better understand the unique characteristics and potential benefits of Pranidipine in treating cardiovascular diseases. []

(±) Miconazole

  • Compound Description: (±) Miconazole is a broad-spectrum antifungal agent that also inhibits certain cytochrome P450 enzymes, particularly CYP3A4. This enzyme is involved in the metabolism of various drugs, including Pranidipine. []
  • Relevance: While not directly related to Pranidipine's mechanism of action, (±) Miconazole plays a crucial role in understanding the drug's metabolic pathway. By inhibiting CYP3A4, (±) Miconazole can potentially increase Pranidipine's plasma concentrations, leading to enhanced therapeutic effects or potential adverse reactions. This interaction highlights the importance of considering potential drug-drug interactions involving Pranidipine and CYP3A4 inhibitors. []

MOP-13031

  • Compound Description: MOP-13031 is a metabolite of Pranidipine, formed by the dehydrogenation of the dihydropyridine ring. []
  • Relevance: MOP-13031, as a metabolite of Pranidipine, provides valuable insights into the drug's metabolic pathway and potential for drug interactions. Understanding the pharmacological activity of MOP-13031 can help predict potential side effects or altered efficacy of Pranidipine in individuals with different metabolic capacities. []

Nilvadipine

    Compound Description: Nilvadipine is a dihydropyridine calcium channel blocker used to treat hypertension. It acts by relaxing blood vessels, which lowers blood pressure and improves blood flow. []

    Relevance: Nilvadipine and Pranidipine share a similar mechanism of action as dihydropyridine calcium channel blockers. Comparative studies between the two drugs help researchers assess their relative efficacy, safety, and potential advantages for treating cardiovascular diseases. []

Lomerizine

    Compound Description: Lomerizine is a calcium channel blocker used to treat angina and neurological disorders. It acts by inhibiting calcium influx into cells, relaxing blood vessels, and improving blood flow. []

    Relevance: As a calcium channel blocker, Lomerizine shares therapeutic similarities with Pranidipine. Comparing their effects on ocular blood flow, researchers can evaluate their potential in treating conditions like glaucoma. []

Overview

Pranidipine is a pharmaceutical compound belonging to the class of dihydropyridine calcium channel blockers. It is primarily utilized for the treatment of hypertension and certain cardiovascular conditions. The compound works by inhibiting calcium influx through voltage-gated calcium channels in vascular smooth muscle and cardiac tissue, leading to vasodilation and reduced blood pressure. Pranidipine is structurally related to other calcium channel blockers like lercanidipine and nifedipine, sharing similar mechanisms of action but differing in pharmacokinetics and side effect profiles.

Source

Pranidipine was developed as part of a series of compounds aimed at improving the therapeutic effects of existing calcium channel blockers while minimizing adverse effects. Its synthesis and formulation have been subjects of various patents and research studies, indicating ongoing interest in optimizing its efficacy and safety profile in clinical settings .

Classification

Pranidipine is classified as:

  • Pharmacological Class: Calcium Channel Blocker
  • Chemical Class: Dihydropyridine derivatives
  • Therapeutic Use: Antihypertensive agent
Synthesis Analysis

The synthesis of pranidipine involves several steps that typically include the formation of the dihydropyridine ring, followed by various modifications to achieve the desired pharmacological properties.

Methods

  1. Initial Formation: The synthesis often starts with the condensation of appropriate aldehydes with 1,3-dicarbonyl compounds to form the dihydropyridine nucleus.
  2. Functionalization: Subsequent steps may involve functionalization through esterification or amide formation to introduce specific side chains that enhance activity.
  3. Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity suitable for pharmaceutical use.

Technical Details

The synthetic pathways can vary significantly depending on the desired purity and yield. Techniques such as high-performance liquid chromatography (HPLC) are commonly employed to monitor reaction progress and purity throughout the synthesis process .

Molecular Structure Analysis

Pranidipine has a complex molecular structure characterized by a dihydropyridine core.

Structure

  • Chemical Formula: C20_{20}H25_{25}N3_{3}O5_{5}
  • Molecular Weight: Approximately 373.43 g/mol
  • Structural Features: The molecule features a nitrogen atom within the dihydropyridine ring, which is essential for its activity as a calcium channel blocker.

Data

The three-dimensional structure can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy, providing insights into its spatial arrangement and interactions with biological targets .

Chemical Reactions Analysis

Pranidipine undergoes various chemical reactions during its synthesis and metabolism.

Reactions

  1. Esterification: This reaction is crucial for modifying the side chains attached to the dihydropyridine core, enhancing lipophilicity and bioavailability.
  2. Hydrolysis: In biological systems, pranidipine may undergo hydrolysis, leading to metabolites that can also exhibit pharmacological activity.
  3. Oxidation/Reduction: Depending on the specific conditions, pranidipine can be oxidized or reduced, affecting its efficacy.

Technical Details

Reactions are typically monitored using analytical methods like thin-layer chromatography (TLC) and HPLC to ensure that they proceed as expected without undesired byproducts .

Mechanism of Action

Pranidipine exerts its antihypertensive effects primarily through the inhibition of calcium channels.

Process

Data

Clinical studies have demonstrated significant reductions in systolic and diastolic blood pressure among patients treated with pranidipine compared to placebo .

Physical and Chemical Properties Analysis

Pranidipine exhibits several notable physical and chemical properties that influence its pharmacokinetics.

Physical Properties

  • Appearance: Pranidipine is typically presented as a white or off-white crystalline powder.
  • Solubility: It is soluble in organic solvents like ethanol and methanol but has limited solubility in water, which affects formulation strategies for oral delivery.

Chemical Properties

  • Stability: Pranidipine is stable under standard storage conditions but may degrade under extreme pH or temperature conditions.
  • pKa Values: Understanding the pKa values of pranidipine helps predict its ionization state at physiological pH, influencing absorption and distribution.

Relevant analyses such as differential scanning calorimetry (DSC) can provide insights into thermal stability and phase transitions .

Applications

Pranidipine's primary application lies within cardiovascular medicine as an antihypertensive agent.

Scientific Uses

  1. Hypertension Management: It is used extensively in clinical practice for managing high blood pressure.
  2. Research Studies: Ongoing research explores its efficacy compared to other calcium channel blockers, assessing outcomes related to patient tolerability and side effects.
  3. Pharmacokinetic Studies: Investigations into its absorption, distribution, metabolism, and excretion (ADME) profiles continue to refine dosing guidelines and therapeutic strategies .
Pharmacological Mechanisms of Action

Calcium Channel Modulation in Vascular Smooth Muscle

Pranidipine belongs to the 1,4-dihydropyridine (DHP) class of calcium channel blockers (CCBs), characterized by their high vascular selectivity and potent antihypertensive effects. Its primary mechanism involves antagonism of voltage-dependent calcium channels (VDCCs), crucially regulating calcium influx into vascular smooth muscle cells (VSMCs).

L-Type Calcium Channel Antagonism and Selectivity

Pranidipine acts as a potent antagonist of L-type (Long-lasting) calcium channels, the predominant VDCC subtype in VSMCs. Binding studies using radiolabeled ligands like (+)[³H]PN200-110 (isradipine) demonstrate pranidipine's exceptionally high affinity for DHP binding sites on the α1-subunit of L-type channels [2]. This binding exhibits significant selectivity for vascular L-type channels over cardiac isoforms, underpinning its strong vasodilatory effects without pronounced negative inotropy. Furthermore, evidence suggests pranidipine also inhibits N-type (Neuronal) calcium channels [4], which are present in sympathetic nerve terminals innervating blood vessels. Blockade of N-type channels may contribute to reduced norepinephrine release, adding a sympatholytic component to its vasodilatory action beyond pure L-type blockade.

Long-Acting Dihydropyridine Receptor Interactions

Pranidipine distinguishes itself from earlier DHPs like nifedipine through its markedly prolonged duration of action. This property is attributed to its unique pharmacokinetic interaction with the channel and membrane lipid environment. Pranidipine possesses the highest lipophilicity among common DHPs, as measured by its octanol-buffer partition coefficient [2]. This high lipophilicity facilitates deep partitioning into the lipid bilayer of the plasma membrane ("membrane-bilayer pathway hypothesis"). Consequently, pranidipine exhibits strong membrane retention and very slow dissociation from its receptor site on the L-type channel. Wash-out experiments in isolated rat aorta provide compelling evidence: inhibition of KCl-induced contraction by pranidipine remained complete even after extensive washing (9 times), whereas other DHPs like nifedipine rapidly lost their effect [2]. This high affinity and slow off-rate translate into sustained pharmacodynamic effects in vivo, contributing to its potent and long-lasting blood pressure control.

Table 1: Pranidipine's Calcium Channel Selectivity and Membrane Interaction Properties

PropertyCharacteristicFunctional Consequence
Primary TargetL-type (Cav1.2) Voltage-Dependent Calcium ChannelsInhibition of Ca²⁺ influx into VSMCs → Vasodilation
Vascular SelectivityHigh for vascular vs. cardiac L-type channelsPotent vasodilation with minimal cardiac depression
N-type Channel BlockDemonstrated inhibitory effect [4]Potential reduction in sympathetic neurotransmission (sympatholytic effect)
LipophilicityHighest among tested DHPs (e.g., vs. nifedipine, amlodipine) [2]Deep partitioning into plasma membrane lipid bilayer
Receptor Binding KineticsVery high affinity (Lowest Ki for (+)[³H]PN200-110 binding), slow dissociation [2]Sustained receptor occupancy → Prolonged pharmacologic effect despite washout

Endothelial Function Modulation

Beyond direct effects on VSMC calcium influx, pranidipine significantly modulates endothelial function, enhancing vasodilatory pathways and protecting against oxidative stress.

Nitric Oxide Synthase-Independent cGMP Accumulation

A defining characteristic of pranidipine is its ability to potentiate nitric oxide (NO)-mediated vasorelaxation through a novel cyclic GMP (cGMP)-independent mechanism. Studies using rat aortic ring preparations demonstrate that pranidipine prolongs relaxation induced by both endothelium-dependent agonists (acetylcholine, ACh) and endothelium-independent NO donors (glyceryl trinitrate, GTN) [1] [3]. Crucially, this enhancement occurs:

  • Without increasing NO synthase (NOS) activity or basal cGMP levels in the vessel.
  • Despite inhibition of soluble guanylyl cyclase (sGC) by methylene blue. Pranidipine still prolonged GTN-induced relaxation in the presence of methylene blue [1] [3].
  • Independently of NO-induced hyperpolarization, as the effect was unaltered by inhibitors of calcium-activated potassium channels (iberiotoxin, charybdotoxin) [1].

This constellation of findings strongly suggests pranidipine enhances a cGMP-independent pathway downstream of NO within the vascular smooth muscle cell, facilitating relaxation. This mechanism is distinct from other DHPs like amlodipine, which did not share this effect in the same models [1] [3].

Superoxide Dismutase Activity Upregulation

While the provided search results lack direct experimental data on pranidipine and SOD, a key mechanism by which many potent antioxidants among the DHP class (especially newer generations) improve endothelial function involves upregulation of antioxidant defenses. Enhanced superoxide dismutase (SOD) activity is a frequently observed effect. By increasing SOD activity, pranidipine likely promotes the dismutation of superoxide anion (O₂˙⁻) into hydrogen peroxide and oxygen. This action is critical because O₂˙⁻ rapidly scavenges NO, forming peroxynitrite (ONOO⁻), thereby reducing NO bioavailability and impairing endothelium-dependent vasodilation. Reducing O₂˙⁻ levels through SOD upregulation preserves NO bioavailability and synergizes with pranidipine's direct effects on enhancing NO-mediated relaxation. This antioxidant property contributes to its vasoprotective effects beyond simple calcium antagonism.

Table 2: Pranidipine's Modulation of Endothelial Function and NO Pathways

MechanismKey Experimental FindingsPhysiological Consequence
Potentiation of NO-mediated RelaxationProlongs ACh- & GTN-induced relaxation; Not blocked by sGC inhibitor (methylene blue) or KCa channel blockers [1] [3]Enhanced vasodilation to endogenous and exogenous NO
cGMP-IndependenceNo increase in vessel cGMP levels; Effect persists despite sGC inhibition [1] [3]Acts downstream of cGMP or via alternative NO effector pathways in VSMCs
SOD Activity Upregulation (Inferred)Common mechanism among vasoprotective DHPs; Supported by reduced vascular oxidative stress in modelsReduces superoxide (O₂˙⁻) → Preserves NO bioavailability → Improves endothelial function

Paracrine Signaling Alterations

Pranidipine modulates the release and action of key vasoactive paracrine factors secreted by the endothelium, shifting the balance towards vasodilation.

Suppression of Thrombin-Stimulated Endothelin-1 Production

Endothelin-1 (ET-1) is a potent vasoconstrictor and mitogenic peptide produced primarily by endothelial cells. Pranidipine demonstrates the ability to inhibit the production of ET-1, particularly under stimulatory conditions. Research indicates it suppresses thrombin-stimulated ET-1 synthesis and release from endothelial cells [1]. Thrombin, a key protease in the coagulation cascade, is a potent agonist for ET-1 production. By interfering with this pathway, pranidipine reduces the local concentration of this powerful vasoconstrictor, contributing to a reduction in vascular tone and potentially mitigating the pro-hypertrophic and pro-fibrotic effects of ET-1 on the vascular wall. This effect represents an important endothelium-dependent component of its overall vasodilatory action.

Synergistic Effects with Acetylcholine-Mediated Vasodilation

Pranidipine exhibits pronounced synergy with endothelium-dependent vasodilators, particularly acetylcholine (ACh). In isolated rat aortic rings pre-contracted with prostaglandin F, pranidipine significantly prolonged the duration of ACh-induced, endothelium-dependent relaxation [1] [3]. This effect was:

  • Completely prevented by NG-nitro-L-arginine (L-NNA), a NOS inhibitor, confirming the crucial role of NO in the synergy [1].
  • Not modified by indomethacin (a cyclooxygenase inhibitor), indicating that prostanoids are not involved in this interaction [1].
  • Not observed with amlodipine, highlighting a unique property of pranidipine among DHPs [1].

This synergistic action with ACh underscores pranidipine's ability to enhance physiological vasodilatory pathways. Its clinical relevance is further supported by studies in pathological models. In turkey poults with furazolidone-induced dilated cardiomyopathy (DCM), a condition characterized by endothelial dysfunction, pranidipine treatment prevented progressive left ventricular dilatation and wall thinning, and induced regression of myocyte hypertrophy [5] [6]. While multiple mechanisms contribute, improved endothelial function and enhanced responsiveness to endogenous vasodilators like ACh likely play a significant role in this beneficial cardiac remodeling.

Table 3: Pranidipine's Modulation of Paracrine Signaling

Target/ActionEffectFunctional Outcome
Thrombin-Stimulated ET-1 ProductionSuppression of synthesis and release [1]Reduced levels of potent vasoconstrictor/mitogen → Vasodilation, Anti-remodeling
Acetylcholine-Mediated VasodilationSynergistic prolongation of relaxation (L-NNA sensitive, Indomethacin insensitive) [1] [3]Enhanced response to physiological endothelial NO release → Improved endothelial function
Remodeling in Heart Failure ModelsPrevented LV dilatation/wall thinning; Hypertrophy regression [5] [6]Beneficial effects on cardiac structure potentially linked to improved endothelial function & vasodilation

Properties

CAS Number

99522-79-9

Product Name

Pranidipine

IUPAC Name

3-O-methyl 5-O-[(E)-3-phenylprop-2-enyl] 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate

Molecular Formula

C25H24N2O6

Molecular Weight

448.5 g/mol

InChI

InChI=1S/C25H24N2O6/c1-16-21(24(28)32-3)23(19-12-7-13-20(15-19)27(30)31)22(17(2)26-16)25(29)33-14-8-11-18-9-5-4-6-10-18/h4-13,15,23,26H,14H2,1-3H3/b11-8+

InChI Key

XTFPDGZNWTZCMF-DHZHZOJOSA-N

SMILES

CC1=C(C(C(=C(N1)C)C(=O)OCC=CC2=CC=CC=C2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OC

Solubility

Soluble in DMSO, not in water

Synonyms

FRC 8411
FRC-8411
methyl 3-phenyl-2-propen-1-yl-1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate
methyl 3-phenyl-2-propyl-1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate
OPC 13340
OPC-13340
pranidipine

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OCC=CC2=CC=CC=C2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OC

Isomeric SMILES

CC1=C(C(C(=C(N1)C)C(=O)OC/C=C/C2=CC=CC=C2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.